

Application Note: Detection of Acid Violet 109 in Environmental Water Samples

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Compound of Interest

Compound Name: Acid Violet 109

Cat. No.: B1172662

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Violet 109 is an anthraquinone dye used in various industrial applications, including textiles and cosmetics.[1][2] Due to its potential release into the environment through industrial effluents, there is a growing need for sensitive and reliable methods to detect and quantify this compound in environmental samples. This application note provides a detailed protocol for the determination of **Acid Violet 109** in water samples using solid-phase extraction (SPE) followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The described method is based on established analytical techniques for the detection of other synthetic dyes in aqueous matrices.[3][4]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the analytical method, based on validation data for similar dye compounds.[3][4][5]

| Parameter | Expected Value |
|-----------------------------------|----------------|
| Limit of Quantification (LOQ) | 0.01–0.1 µg/L |
| Recovery | 71.2–104.9% |
| Relative Standard Deviation (RSD) | <15% |
| Linearity (r^2) | >0.99 |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the pre-concentration and clean-up of water samples to isolate **Acid Violet 109**.

Materials:

- Water sample (e.g., river water, wastewater effluent)
- Diol-bonded silica SPE cartridges
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate
- Deionized water
- SPE vacuum manifold
- Glassware

Procedure:

- Cartridge Conditioning:
 - Pass 5 mL of methanol through the diol SPE cartridge.

- Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.
- Sample Loading:
 - Adjust the pH of the water sample (typically 250-500 mL) to a neutral range (pH 6-8) if necessary.
 - Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Washing:
 - Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
 - Dry the cartridge under vacuum for 10-15 minutes.
- Elution:
 - Elute the retained **Acid Violet 109** from the cartridge with 5 mL of methanol or acetonitrile.
 - Collect the eluate in a clean collection tube.
- Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.05 M ammonium acetate).
 - Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for analysis.

Analytical Method: UPLC-MS/MS

This protocol outlines the instrumental analysis for the quantification of **Acid Violet 109**.

Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system

- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: Pentafluorophenyl (F5) column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: 0.05 M ammonium acetate buffer (pH 3.5) in water.[3]
- Mobile Phase B: Acetonitrile.[3]
- Gradient Elution:

| Time (min) | %A | %B |
|------------|----|----|
| 0.0 | 95 | 5 |
| 1.0 | 50 | 50 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |

| 7.0 | 95 | 5 |

- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

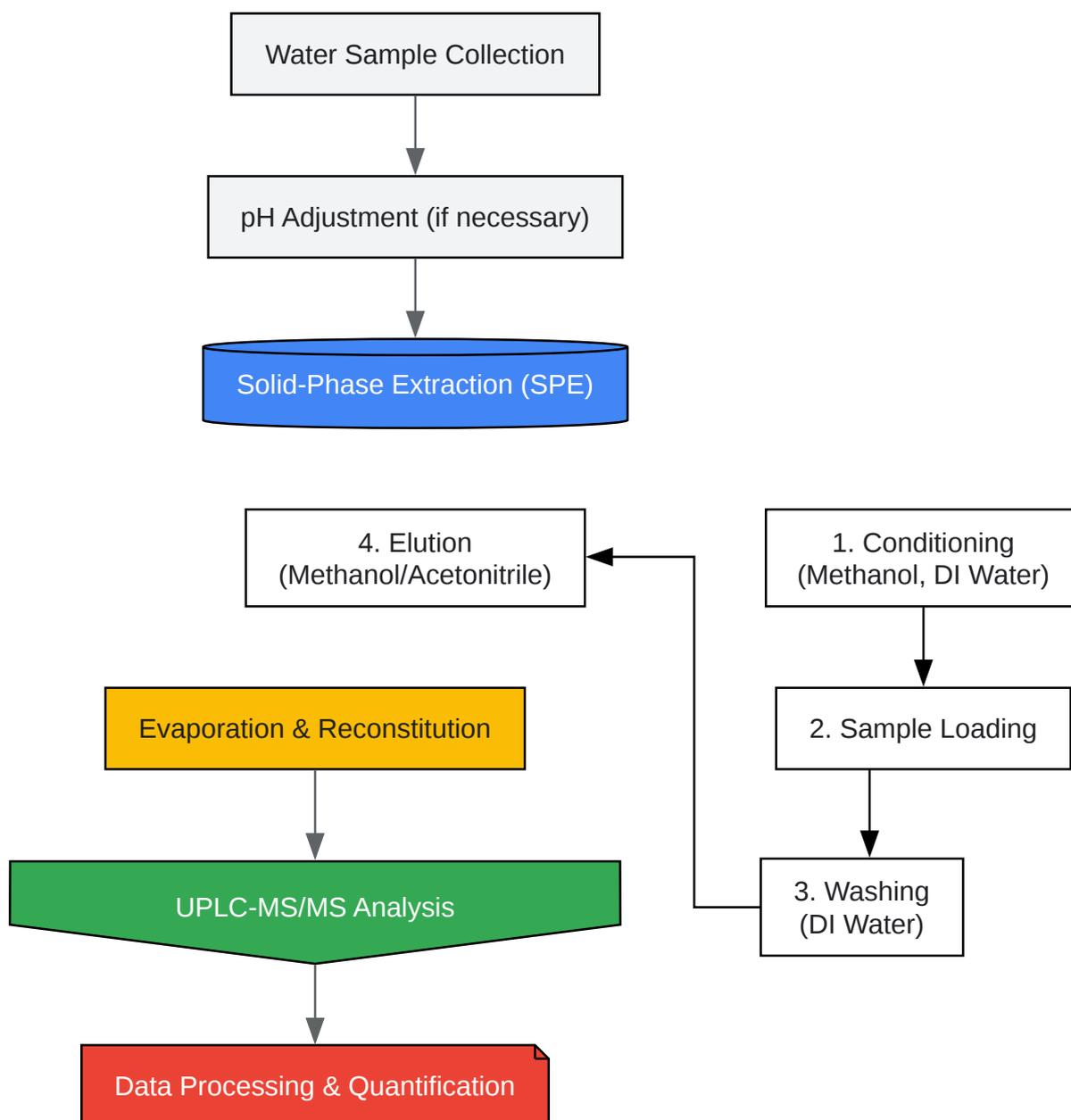
Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for **Acid Violet 109**).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Source Temperature: To be optimized (typically 120-150°C).

- Desolvation Temperature: To be optimized (typically 350-500°C).
- MRM Transitions: Specific precursor and product ions for **Acid Violet 109** need to be determined by infusing a standard solution into the mass spectrometer.

Visualizations

Experimental Workflow

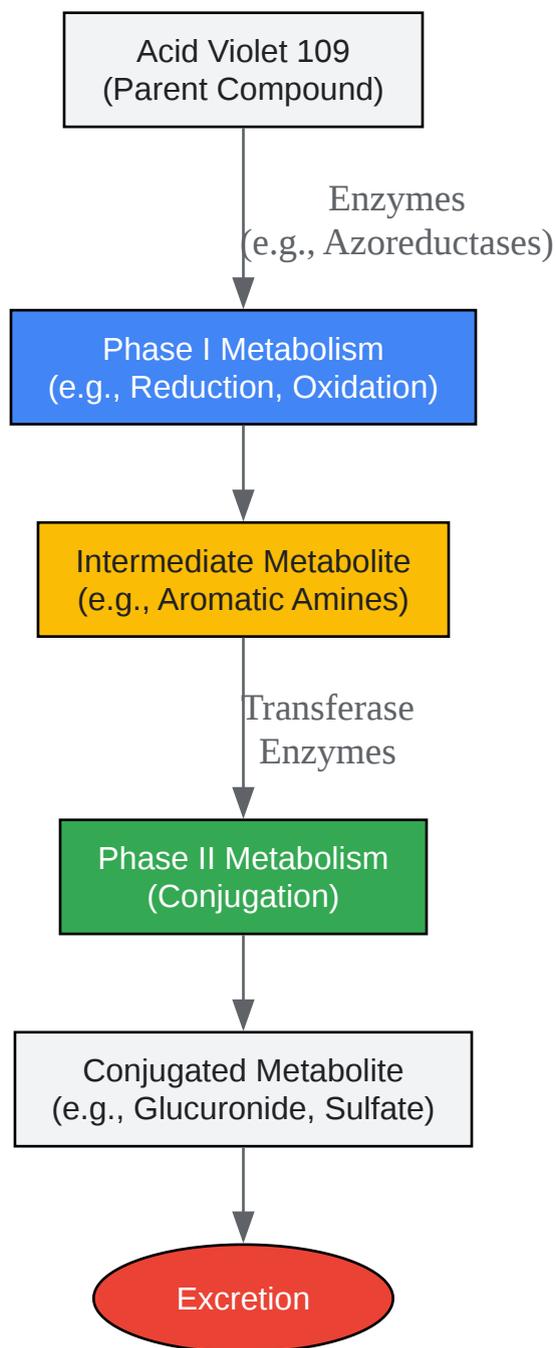


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Caption: Workflow for the detection of **Acid Violet 109** in water samples.

Potential Metabolic Pathway of Anthraquinone Dyes

While specific signaling pathways for **Acid Violet 109** are not well-documented, a generalized metabolic pathway for xenobiotic compounds, including some dyes, involves phase I and phase II metabolism. Azo dyes, for instance, are known to be metabolized by intestinal microbiota.[6] The following diagram illustrates a hypothetical metabolic pathway.



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